molecular formula C27H26FN5O2 B2760795 N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide CAS No. 1216519-30-0

N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide

Cat. No.: B2760795
CAS No.: 1216519-30-0
M. Wt: 471.536
InChI Key: ZOHCDUPGUWSWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide features a hybrid scaffold combining a 1,2,4-oxadiazole ring, pyridine, piperidine, and a 4-fluorobenzyl group. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for metabolic stability and hydrogen-bonding capacity, while the pyridine and piperidine components contribute to conformational rigidity and basicity. This structural complexity suggests applications in medicinal chemistry, particularly for targets requiring multi-ring pharmacophores, such as kinases or GPCRs .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2/c1-18-4-2-5-21(16-18)24-31-27(35-32-24)23-6-3-13-29-25(23)33-14-11-20(12-15-33)26(34)30-17-19-7-9-22(28)10-8-19/h2-10,13,16,20H,11-12,14-15,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHCDUPGUWSWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, sulfonylation, and subsequent coupling with glycine ethyl ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. The benzothiazole ring and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole or 1,2,4-Oxadiazole Cores

  • 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (Compound 6d, ): This analogue replaces the 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring and features a 4-chloro-2-phenoxyphenyl substituent. The bulky phenoxy group could hinder target binding compared to the target compound’s 3-methylphenyl group, which offers steric bulk without excessive hydrophobicity .
  • N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (): This compound substitutes the oxadiazole with an oxazolo-pyridine system. However, the absence of a piperidine ring may reduce conformational flexibility, impacting selectivity .

Piperidine-Carboxamide Derivatives

  • 4-(3-Chloro-5-(Trifluoromethyl)pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)piperidine-1-carboxamide (ML267, ):
    The trifluoromethyl group increases electronegativity and metabolic stability compared to the target compound’s 3-methylphenyl group. The methoxypyridine substituent may improve solubility but reduce blood-brain barrier penetration relative to the 4-fluorobenzyl group .

  • 1-{[1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide ():
    The tetrahydro-2H-pyran group enhances solubility via oxygen lone-pair interactions, but the 4-methoxyphenyl substituent may confer lower lipophilicity than the target’s fluorobenzyl group, affecting cellular uptake .

Bioisosteric Replacements: Oxadiazole vs. Tetrazole

  • 3-(Tetrazol-5-yl)-2-imino-coumarins (): Tetrazoles are bioisosteres of carboxylic acids, offering similar pKa (~4.5–4.9) but higher polarity. The target compound’s 1,2,4-oxadiazole (pKa ~3.5–4.0) provides moderate acidity and better membrane permeability than tetrazoles, favoring oral bioavailability. However, tetrazoles may form stronger hydrogen bonds in active sites .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound 6d () ML267 () Compound
Molecular Weight ~450–500 (estimated) 454.87 434.82 393.38
LogP ~3.5 (predicted) ~3.8 ~2.9 (trifluoromethyl) ~2.5 (furyl group)
Hydrogen Bond Acceptors 7 6 8 5
Key Substituents 4-Fluorobenzyl, 3-methylphenyl 4-Chloro-2-phenoxyphenyl Trifluoromethylpyridine Furyl, oxazolo-pyridine
Metabolic Stability Moderate (oxadiazole stable) High (1,3,4-oxadiazole) High (trifluoromethyl) Moderate (oxazole)

Biological Activity

N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

  • Fluorophenyl group : Enhances lipophilicity and potentially influences biological interactions.
  • Pyridine and oxadiazole moieties : Known for their roles in bioactivity, particularly in anticancer properties.

The molecular formula is C22H22FN3OC_{22}H_{22}FN_3O with a molecular weight of 367.43 g/mol.

Anticancer Potential

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably:

  • In vitro studies : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. IC50 values were reported as low as 0.48 µM for MCF-7 cells, indicating potent activity compared to standard drugs like Tamoxifen .

The proposed mechanism involves:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound induces G1 phase arrest in MCF-7 cells.
  • Apoptosis Induction : Increased activity of caspases 3/7 was observed, suggesting that the compound triggers apoptotic pathways .

Structure-Activity Relationship (SAR)

Research indicates that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings significantly enhances biological activity. Modifications to the oxadiazole and pyridine components are crucial for optimizing efficacy and selectivity against cancer cells .

Comparative Studies

CompoundIC50 (MCF-7)IC50 (HCT-116)Mechanism
N-(4-Fluorophenyl)methyl...0.48 µM0.78 µMApoptosis via caspase activation
Tamoxifen1.93 µM2.84 µMEstrogen receptor modulation

Study 1: Evaluation of Anticancer Properties

A study published in MDPI assessed various oxadiazole derivatives, including our compound of interest. The results indicated that modifications to the oxadiazole ring led to enhanced cytotoxicity:

  • Key Findings : Compounds with para-substituted EWGs showed improved activity against MCF-7 cells compared to their meta-substituted counterparts .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed strong hydrophobic interactions between the compound and target proteins involved in cancer progression. This suggests a mechanism where the compound may inhibit critical pathways necessary for tumor growth .

Q & A

Q. What synthetic strategies are applicable for this compound, based on structurally similar analogs?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.